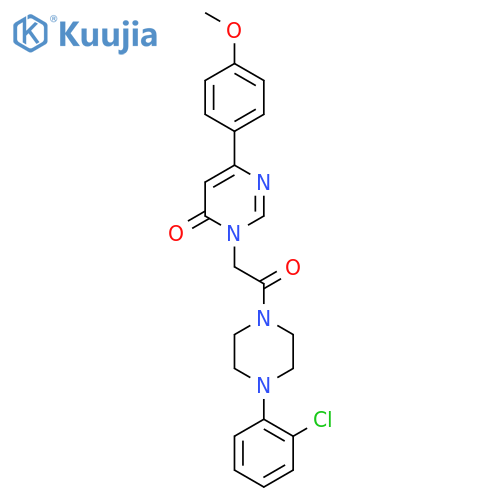Cas no 1058373-34-4 (3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one)

1058373-34-4 structure
商品名:3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
- AKOS024501339
- VU0637960-1
- F5228-0389
- 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
- 1058373-34-4
- 3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C23H23ClN4O3/c1-31-18-8-6-17(7-9-18)20-14-22(29)28(16-25-20)15-23(30)27-12-10-26(11-13-27)21-5-3-2-4-19(21)24/h2-9,14,16H,10-13,15H2,1H3
- InChIKey: IAAQPFMZQLMBHF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1N1CCN(C(CN2C=NC(C3C=CC(=CC=3)OC)=CC2=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 438.1458683g/mol
- どういたいしつりょう: 438.1458683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 712
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 65.4Ų
3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5228-0389-2μmol |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-20μmol |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-2mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-40mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-5μmol |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-3mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-20mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-50mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-25mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5228-0389-4mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 4mg |
$66.0 | 2023-09-10 |
3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
1058373-34-4 (3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one) 関連製品
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2039-76-1(3-Acetylphenanthrene)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
